

# "CAS number lookup for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-"

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## Compound of Interest

Compound Name: 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Cat. No.: B1220228

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## Technical Guide: 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a summary of the available information for the chemical compound **1-Hexene, 6-phenyl-4-(1-phenylethoxy)-**. This document compiles basic identification and property data. It is important to note that detailed experimental protocols, extensive quantitative data, and specific biological activity information for this compound are not readily available in public databases. The information presented herein is based on computed data and general chemical principles.

## Compound Identification

The primary identifier for **1-Hexene, 6-phenyl-4-(1-phenylethoxy)-** is its CAS number.

Identifier	Value
CAS Number	Not available
IUPAC Name	3-(1-phenylethoxy)hex-5-enylbenzene[1]
Molecular Formula	C <sub>20</sub> H <sub>24</sub> O[1]
Synonyms	1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, 3-(1-phenylethoxy)hex-5-enylbenzene, CHEBI:144327[1]

## Physicochemical Properties

The following table summarizes the computed physicochemical properties of **1-Hexene, 6-phenyl-4-(1-phenylethoxy)-**. No experimental data for properties such as melting point, boiling point, or solubility were found.

Property	Value	Source
Molecular Weight	280.4 g/mol	PubChem[1]
XLogP3	5.5	PubChem (Computed)[1]
Hydrogen Bond Donor Count	0	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	1	PubChem (Computed)[1]
Rotatable Bond Count	7	PubChem (Computed)[1]

## Experimental Data

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for **1-Hexene, 6-phenyl-4-(1-phenylethoxy)-**. References to mass spectrometry and <sup>13</sup>C NMR data exist, suggesting the compound has been synthesized and characterized, but the detailed experimental protocols and the resulting data are not publicly available.[1]

### Experimental Protocols

No detailed experimental protocols for the synthesis, purification, or analysis of **1-Hexene, 6-phenyl-4-(1-phenylethoxy)-** were found in the available literature.

### Quantitative Data

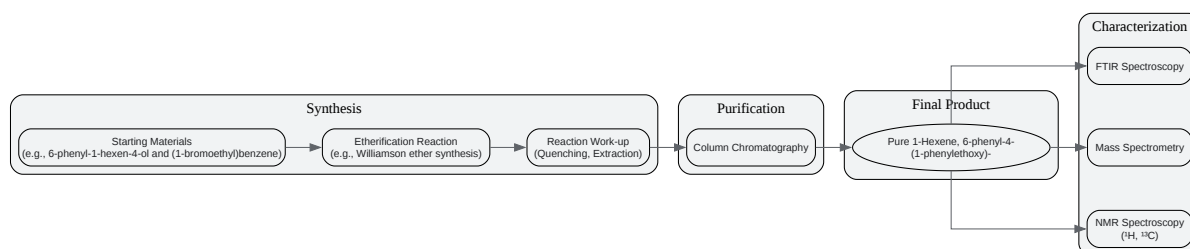
Beyond the computed properties listed above, no quantitative experimental data (e.g., solubility, stability, pharmacokinetic parameters) were identified.

### Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity of **1-Hexene, 6-phenyl-4-(1-phenylethoxy)-**. Consequently, no associated signaling pathways have been described.

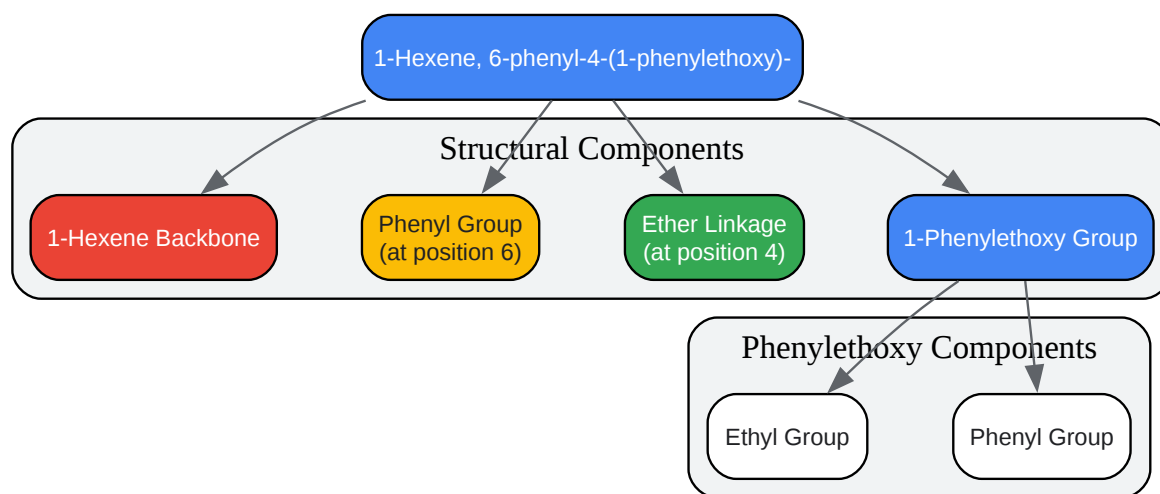
## Visualizations

Given the absence of specific experimental workflows and signaling pathways, the following diagrams illustrate a hypothetical workflow for the synthesis and characterization of this compound and a representation of its structural components.



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Caption: Hypothetical workflow for synthesis and characterization.



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Caption: Structural components of the target molecule.

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## References

- 1. 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- | C<sub>20</sub>H<sub>24</sub>O | CID 570477 - PubChem [pubchem.ncbi.nlm.nih.gov]
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